molecular formula C11H14IN3Si B8798229 1-(4-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

1-(4-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole

Cat. No. B8798229
M. Wt: 343.24 g/mol
InChI Key: QPBQTQWQRCVSKE-UHFFFAOYSA-N
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Patent
US08324396B2

Procedure details

To 1-(4-iodophenyl)-4-(trimethylsilyl)-1H-1,2,3-triazole, prepared in the previous step, at room temperature was added tetrabutylammonium fluoride (1 M in THF, 50 mL, 50 mmol). The reaction mixture was heated to 50° C. for 1.5 h and diluted with EtOAc. The organic phase was washed with water (2×), brine (1×), dried over MgSO4, filtered, and concentrated. Purification by flash column chromatography on silica gel (eluted with 10% to 50% EtOAc in hexanes) gave 1-(4-iodophenyl)-1H-1,2,3-triazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[CH:12]=[C:11]([Si](C)(C)C)[N:10]=[N:9]2)=[CH:4][CH:3]=1.[F-].C([N+](CCCC)(CCCC)CCCC)CCC>CCOC(C)=O>[I:1][C:2]1[CH:3]=[CH:4][C:5]([N:8]2[CH:12]=[CH:11][N:10]=[N:9]2)=[CH:6][CH:7]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=CC=C(C=C1)N1N=NC(=C1)[Si](C)(C)C
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
[F-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
The organic phase was washed with water (2×), brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash column chromatography on silica gel (eluted with 10% to 50% EtOAc in hexanes)

Outcomes

Product
Name
Type
product
Smiles
IC1=CC=C(C=C1)N1N=NC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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